molecular formula C18H20Cl2N2O3 B15194782 2-(2,4-Dichlorophenoxy)acetic acid; 1-phenylpiperazine CAS No. 26260-05-9

2-(2,4-Dichlorophenoxy)acetic acid; 1-phenylpiperazine

Cat. No.: B15194782
CAS No.: 26260-05-9
M. Wt: 383.3 g/mol
InChI Key: LKQWMTNIYLKPIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 521131 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the indenoisoquinoline core through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Detailed synthetic procedures are usually documented in scientific literature and patents .

Industrial Production Methods

Industrial production of NSC 521131 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

NSC 521131 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

NSC 521131 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC 521131 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. NSC 521131 stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Uniqueness

NSC 521131 is unique due to its synthetic stability and its ability to target different genomic locations compared to other topoisomerase I inhibitors. This differential targeting can lead to varied therapeutic outcomes and reduced resistance in cancer cells .

Properties

CAS No.

26260-05-9

Molecular Formula

C18H20Cl2N2O3

Molecular Weight

383.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;1-phenylpiperazine

InChI

InChI=1S/C10H14N2.C8H6Cl2O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-5,11H,6-9H2;1-3H,4H2,(H,11,12)

InChI Key

LKQWMTNIYLKPIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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